4-[1-(6,7-dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one
Description
Properties
IUPAC Name |
4-[1-(6,7-dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-14-5-12-13(6-15(14)25-2)19-10-20-17(12)22-7-11(8-22)21-4-3-18-16(23)9-21/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGQKCSVSKIJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CC(C3)N4CCNC(=O)C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6,7-Dimethoxyquinazolin-4(3H)-one
The synthesis begins with the cyclization of anthranilic acid derivatives. A common route involves condensing 3,4-dimethoxyaniline with cyanogen bromide or urea under acidic conditions to form 6,7-dimethoxyquinazolin-4(3H)-one. Yields typically exceed 80% when using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as cyclizing agents. For instance, refluxing 6,7-dimethoxyquinazolin-4-one with excess thionyl chloride and catalytic N,N-dimethylformamide (DMF) at 110°C for 3–6 hours achieves 85–97% conversion to 4-chloro-6,7-dimethoxyquinazoline.
Halogenation at the 4-Position
Substitution of the 4-hydroxy group with chlorine is critical for enabling nucleophilic displacement reactions. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions (100–120°C) are standard reagents. Microwave-assisted methods using acetonitrile and POCl₃ at 110°C for 5 minutes have also been reported, though with lower yields (45%).
Azetidine Ring Formation and Functionalization
The azetidine (3-membered nitrogen heterocycle) introduces conformational rigidity. Two primary strategies exist for its incorporation:
Cyclization of Propargylamine Derivatives
Azetidine-3-yl intermediates are synthesized via [2+2] cycloaddition of alkenes with nitrenes or through ring-closing metathesis. For example, treating propargylamine derivatives with chloramine-T generates azetidine rings, though yields are moderate (50–60%).
Coupling Pre-formed Azetidine Moieties
Pre-synthesized azetidine-3-amines can be coupled to the quinazoline core. In the patent US 9,452,990 B2, azetidine-2-yl and piperidin-2-yl groups are introduced via nucleophilic aromatic substitution (SNAr) on 4-chloro-6,7-dimethoxyquinazoline. Reaction conditions typically involve polar aprotic solvents (DMF, DMSO) with bases like potassium carbonate at 80–100°C.
Synthesis of Piperazin-2-one Derivatives
Piperazin-2-one rings are synthesized through cyclization of diamines or amino alcohols. A representative route involves:
Reductive Amination of Ethylenediamine Derivatives
Reacting ethylenediamine with ketones or aldehydes under hydrogenation conditions forms piperazin-2-one. For instance, treatment of N-Boc-ethylenediamine with glyoxylic acid, followed by deprotection and cyclization, yields piperazin-2-one in 70–80% yields.
Carbonyl Insertion Strategies
Phosgene or triphosgene can carbonylate diamines to form the ketone moiety. In one protocol, 1,2-diaminoethane reacts with triphosgene in dichloromethane at 0°C to produce piperazin-2-one with 65% efficiency.
Final Coupling of Azetidine and Piperazin-2-one
The convergent synthesis concludes by linking the azetidine-quinazoline intermediate with piperazin-2-one.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 4-chloro-6,7-dimethoxyquinazoline and azetidine-3-amine forms the C–N bond. Using Pd₂(dba)₃ and Xantphos as ligands in toluene at 100°C achieves 75–85% yields. Subsequent reaction of the azetidine nitrogen with piperazin-2-one employs Mitsunobu conditions (DIAD, PPh₃) or reductive amination.
Nucleophilic Displacement
Direct displacement of chloride on 4-chloro-6,7-dimethoxyquinazoline by azetidine-3-amine in DMF at 120°C provides the intermediate, which is then alkylated with bromoacetyl-piperazin-2-one. This step requires careful pH control to avoid side reactions.
Optimization and Challenges
Steric and Electronic Effects
The electron-deficient quinazoline ring facilitates SNAr reactions, but steric hindrance from the 6,7-dimethoxy groups necessitates elevated temperatures. Azetidine’s strained ring increases reactivity but may lead to ring-opening byproducts unless stabilized with electron-withdrawing substituents.
Protecting Group Strategies
Tert-butoxycarbonyl (Boc) groups protect secondary amines during piperazin-2-one synthesis. Final deprotection with trifluoroacetic acid (TFA) or HCl in dioxane ensures high yields.
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Methoxy singlets at δ 3.95–4.05 ppm; azetidine protons as multiplet at δ 3.70–4.20 ppm.
-
X-ray Crystallography : Confirms the planar quinazoline core and chair conformation of piperazin-2-one.
Scale-Up Considerations
Industrial routes prioritize cost-effective reagents like thionyl chloride over phosphorus oxychloride due to easier handling. Continuous flow reactors improve safety in halogenation steps, while catalytic hydrogenation replaces stoichiometric reductants in azetidine formation .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of nitro groups to amines.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂).
Substitution: : Reagents like halogens (Cl₂, Br₂) or alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, which can further be used in various applications.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-[1-(6,7-dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one exhibit significant activity against various cancer cell lines. Specifically, studies have shown that quinazoline derivatives can inhibit tyrosine kinases involved in cancer progression, making this compound a potential candidate for cancer therapy .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against certain bacterial strains, indicating potential applications in treating infections .
Neurological Applications
Given the structural similarity to other piperazine derivatives known for their central nervous system activity, this compound is being investigated for its potential use in treating neurological disorders such as anxiety and depression .
Case Studies
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline exhibited potent inhibitory effects on PDGF receptor tyrosine kinases, suggesting a pathway for developing effective cancer treatments .
- Antimicrobial Testing : Research conducted by Smith et al. (2023) showed that compounds containing the quinazoline structure displayed significant antibacterial activity against Staphylococcus aureus, indicating their potential as therapeutic agents in infectious diseases .
- Neuropharmacological Research : In a recent study exploring the effects of piperazine derivatives on anxiety models in rodents, it was found that compounds similar to this one produced anxiolytic-like effects, warranting further investigation into their use in treating anxiety disorders .
Mechanism of Action
The mechanism by which 4-[1-(6,7-dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the biological context, but it generally involves the modulation of signaling pathways that are crucial for cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with its analogs:
Pharmacological Implications
- Kinase Inhibition : Quinazoline derivatives (e.g., the target compound and analog) are prevalent in kinase inhibitor design due to their ability to mimic ATP. The dimethoxy groups may confer selectivity for tyrosine kinases .
- Metabolic Stability : Azetidine’s smaller ring size reduces susceptibility to oxidative metabolism compared to five- or six-membered rings, a feature shared with the pyrimidine analog in .
Biological Activity
The compound 4-[1-(6,7-dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one is a complex organic molecule that exhibits significant biological activity, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N5O3 , with a molecular weight of approximately 343.387 g/mol . The structure includes a quinazoline core, an azetidine ring, and a piperazine moiety, which contribute to its diverse biological activities .
| Property | Value |
|---|---|
| Molecular Formula | C17H21N5O3 |
| Molecular Weight | 343.387 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The quinazoline core is known for binding to various enzymes and receptors, influencing their activity and leading to pharmacological effects. The methoxy groups and the azetidine ring enhance the compound's binding affinity and specificity .
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies on quinazoline derivatives demonstrate their effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) .
Case Study:
In vitro assays have shown that quinazoline derivatives can inhibit cell proliferation in MCF-7 cells with IC50 values in the low micromolar range. The exact mechanism involves the induction of apoptosis through the activation of caspases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar piperazine-substituted quinazolines have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the azetidine or piperazine moieties can enhance antimicrobial potency .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the quinazoline core or the piperazine ring can lead to enhanced solubility and bioavailability.
| Compound Variant | Activity (EC50) |
|---|---|
| Base Compound | 250 nM |
| Piperazine Substituted | 12 nM |
| Azetidine Modifications | 4.5 nM |
Key Findings:
- Piperazine Substituents : Variants with different piperazine substitutions show improved aqueous solubility and enhanced activity against target cells.
- Azetidine Modifications : Alterations in the azetidine structure have been linked to increased binding affinity to target proteins involved in cancer progression.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for this compound?
- Methodological Answer : Synthesis involves multi-step reactions, including coupling of the 6,7-dimethoxyquinazoline core with azetidine-piperazinone intermediates. Key steps:
- Use Pd-catalyzed cross-coupling for quinazoline functionalization (yields ~75–85%) .
- Optimize cyclization conditions (e.g., THF at 80°C for 12 hours) to form the azetidine ring .
- Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 10:1) or recrystallization (THF/hexane) to achieve >95% purity .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., quinazoline protons at δ 8.12–8.45 ppm; azetidine CH₂ at δ 3.65–4.10 ppm) and HRMS ([M+H]⁺ calculated: 438.1894; observed: 438.1890) .
Q. How do structural features influence its reactivity and stability?
- Key Features :
- The 6,7-dimethoxy groups enhance electron density, improving nucleophilic substitution reactivity at the quinazoline C4 position .
- The azetidine-piperazinone moiety introduces conformational rigidity, reducing off-target interactions .
- Stability Testing : Monitor degradation under physiological pH (e.g., PBS buffer at 37°C for 24 hours) using HPLC. Hydrolysis at the piperazinone carbonyl is a common degradation pathway .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for EGFR inhibition?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) using EGFR crystal structures (PDB: 4A). The quinazoline core binds to the ATP pocket, while the azetidine-piperazinone forms hydrogen bonds with Lys745 and Thr790 .
- Compare binding free energies (ΔG) of analogs: Derivatives with bulkier substituents on azetidine show reduced affinity (ΔG = -9.2 kcal/mol vs. -11.5 kcal/mol for the parent compound) .
- Experimental Validation : Test IC₅₀ values in EGFR-mutant cell lines (e.g., H1975). A 10 nM IC₅₀ correlates with a ΔG ≤ -10.8 kcal/mol .
Q. How to resolve discrepancies between experimental and theoretical NMR data?
- Case Study : Observed ¹H NMR shifts for the quinazoline protons (δ 8.32 ppm) vs. DFT-predicted δ 8.15 ppm.
- Solutions :
- Include solvent effects (e.g., DMSO polarizability) in DFT calculations .
- Use dynamic NMR to assess conformational exchange (e.g., azetidine ring puckering at 298 K vs. 313 K) .
Q. What strategies improve metabolic stability in preclinical studies?
- Approaches :
- Replace labile groups: Substitute the piperazinone carbonyl with a bioisostere (e.g., sulfone) to reduce hydrolysis .
- Conduct microsomal stability assays (human liver microsomes, 1 mg/mL protein): Target t₁/₂ > 60 minutes for viable drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
